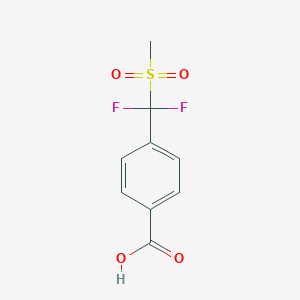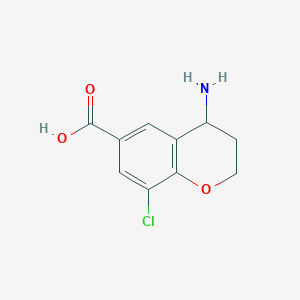![molecular formula C29H24O2S2 B13128044 1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione CAS No. 116239-45-3](/img/structure/B13128044.png)
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation.
Thioether Formation: The naphthalen-2-ylthio and pentylthio groups are introduced via nucleophilic substitution reactions. This involves the reaction of the anthraquinone core with naphthalen-2-thiol and pentanethiol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The thioether groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- 1-(Naphthalen-2-ylthio)anthracene-9,10-dione
- 5-(Pentylthio)anthracene-9,10-dione
- 1-(Naphthalen-2-ylthio)-5-(methylthio)anthracene-9,10-dione
Comparison: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione stands out due to its dual thioether substituents, which enhance its chemical reactivity and potential applications. Compared to its analogs, this compound exhibits unique properties such as increased solubility and stability, making it more suitable for specific industrial and research applications.
Propiedades
Número CAS |
116239-45-3 |
|---|---|
Fórmula molecular |
C29H24O2S2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfanyl-5-pentylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C29H24O2S2/c1-2-3-6-17-32-24-13-7-11-22-26(24)28(30)23-12-8-14-25(27(23)29(22)31)33-21-16-15-19-9-4-5-10-20(19)18-21/h4-5,7-16,18H,2-3,6,17H2,1H3 |
Clave InChI |
WBIQRAHIXDCDTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)
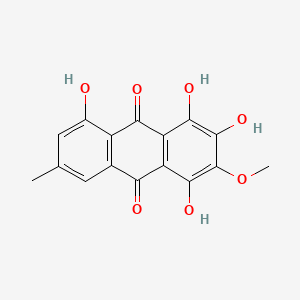


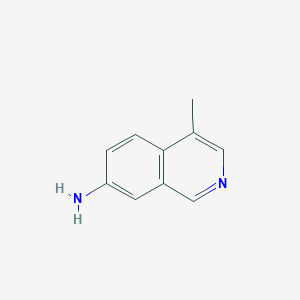

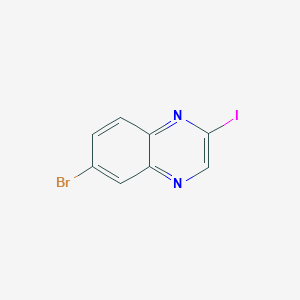
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
